N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide
Description
N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide is a synthetic sulfonamide derivative featuring a quinoline core substituted with a sulfonamide group linked to a dimethylfuran-containing side chain. The dimethylfuran moiety may influence lipophilicity, bioavailability, and target engagement compared to other substituents, as seen in related compounds.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-9-14(12(2)21-11)10-18-22(19,20)15-7-3-5-13-6-4-8-17-16(13)15/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORYGJFYTQIMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into two primary subunits:
- Quinoline-8-sulfonyl chloride
- (2,5-Dimethylfuran-3-yl)methylamine
Synthesis of Quinoline-8-Sulfonyl Chloride
The sulfonation of quinoline derivatives typically involves chlorosulfonic acid. As demonstrated in the synthesis of 8-hydroxyquinoline-5-sulfonamides, quinoline is treated with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride intermediate. For quinoline-8-sulfonyl chloride, regioselective sulfonation at the 8-position is critical. This step often proceeds in anhydrous solvents (e.g., chloroform or dichloromethane) at 0–5°C to minimize polysubstitution.
Key reaction:
$$
\text{Quinoline} + \text{ClSO}_3\text{H} \rightarrow \text{Quinoline-8-sulfonyl chloride} + \text{HCl} \quad
$$
Synthesis of (2,5-Dimethylfuran-3-yl)methylamine
The furan-containing amine can be synthesized via two primary routes:
Route A: Reductive Amination of 2,5-Dimethylfuran-3-carbaldehyde
- Aldehyde preparation : Oxidation of 2,5-dimethylfuran-3-methanol using pyridinium chlorochromate (PCC) yields 2,5-dimethylfuran-3-carbaldehyde.
- Reductive amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) to form the primary amine.
$$
\text{2,5-Dimethylfuran-3-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{(2,5-Dimethylfuran-3-yl)methylamine} \quad
$$
Route B: Nucleophilic Substitution of 3-(Bromomethyl)-2,5-dimethylfuran
- Bromide synthesis : Treating 2,5-dimethylfuran-3-methanol with phosphorus tribromide (PBr$$_3$$) in diethyl ether yields 3-(bromomethyl)-2,5-dimethylfuran.
- Ammonolysis : Reaction with aqueous ammonia under reflux produces the amine.
$$
\text{3-(Bromomethyl)-2,5-dimethylfuran} + \text{NH}_3 \rightarrow \text{(2,5-Dimethylfuran-3-yl)methylamine} + \text{HBr} \quad
$$
Coupling Strategies for Sulfonamide Formation
The final step involves reacting quinoline-8-sulfonyl chloride with (2,5-dimethylfuran-3-yl)methylamine. This follows established sulfonamide coupling protocols:
Procedure:
- Dissolve quinoline-8-sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile.
- Add (2,5-dimethylfuran-3-yl)methylamine (1.2 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.
- Stir at room temperature for 4–6 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO$$_2$$, hexane/ethyl acetate 3:1).
Mechanistic Insight:
$$
\text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{Base}} \text{RSO}_2\text{NHR'} + \text{HCl} \quad
$$
Optimization and Challenges
Solvent and Base Selection
Alternative Methodologies and Catalytic Approaches
Analytical Data and Characterization
Representative Yield and Physical Properties
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The sulfonamide (–SO₂NH–) group is a key functional site for nucleophilic and electrophilic interactions:
-
Hydrolysis : Under acidic or basic conditions, sulfonamides can hydrolyze to form sulfonic acids and amines. For example, in aqueous HCl, cleavage of the S–N bond may yield quinoline-8-sulfonic acid and 3-(aminomethyl)-2,5-dimethylfuran .
-
Metal Coordination : The sulfonamide nitrogen can act as a ligand for transition metals. Copper-catalyzed reactions, such as azide-alkyne cycloaddition (CuAAC), have been employed for derivatizing similar sulfonamides .
Table 1: Sulfonamide Reactivity
Quinoline Core Modifications
The quinoline ring supports electrophilic substitution and coordination chemistry:
-
Nitration/Sulfonation : Electrophilic attack at the 5- or 7-positions of the quinoline ring is feasible under nitrating (HNO₃/H₂SO₄) or sulfonating (SO₃/H₂SO₄) conditions .
-
Coordination with Metals : The nitrogen in the quinoline ring can coordinate to metals like Pd or Ru, enabling catalytic applications or complex formation .
Table 2: Quinoline Reactivity
| Reaction Type | Target Position | Example Transformation | References |
|---|---|---|---|
| Nitration | C5 or C7 | Nitroquinoline derivative | |
| Metal Coordination | N1 | Pd-quinoline complex |
2,5-Dimethylfuran Reactivity
The 2,5-dimethylfuran moiety exhibits diene behavior in cycloadditions and susceptibility to oxidation:
-
Diels-Alder Reactions : As a diene, it reacts with dienophiles (e.g., singlet oxygen or maleic anhydride) to form six-membered cycloadducts .
-
Oxidation : Under oxidative conditions (e.g., O₃ or mCPBA), the furan ring may cleave to form diketones or epoxides .
Table 3: Furan-Based Reactions
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Diels-Alder | Heat, dienophile | Cyclohexene adducts | |
| Oxidation | O₃, CH₂Cl₂ | 2,5-Dimethyl-3-keto intermediate |
Cross-Coupling and Functionalization
The methylene (–CH₂–) bridge between furan and sulfonamide enables further functionalization:
-
Alkylation/Electrophilic Substitution : The benzylic position is reactive toward alkyl halides or acylating agents.
-
Oxidative Coupling : MnO₂ or TEMPO-mediated oxidation could generate conjugated systems .
Stability and Decomposition Pathways
-
Thermal Stability : The compound is stable under standard conditions but may decompose above 200°C, releasing SO₂ and furan derivatives.
-
Photodegradation : UV exposure could lead to sulfonamide bond cleavage or furan ring opening .
Biological Activity and Reactivity
-
Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or PKM2 via coordination to catalytic zinc or lysine residues .
-
Metabolic Pathways : Hepatic metabolism likely involves oxidation of the furan ring or sulfonamide hydrolysis .
Key Research Findings
-
Synthetic Utility : Copper-catalyzed click reactions with azides yield triazole derivatives with enhanced PKM2 modulation .
-
Structural Insights : Docking studies suggest the sulfonamide and quinoline groups stabilize ligand-protein interactions via hydrogen bonding and π-stacking .
-
Thermal Behavior : Decomposition above 200°C limits high-temperature applications but supports controlled-release formulations.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to the class of quinoline sulfonamides , which are known for their diverse biological activities. The synthesis typically involves the reaction of quinoline derivatives with sulfonamide groups, often utilizing methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance structural diversity and biological efficacy .
Anticancer Activity
Recent studies have demonstrated that quinoline-8-sulfonamide derivatives exhibit potent anticancer properties. In vitro tests on various cancer cell lines, including amelanotic melanoma (C32), triple-negative breast cancer (MDA-MB-231), and lung cancer (A549), have shown that these compounds significantly reduce cell viability. For instance, one study reported that specific derivatives led to a substantial decrease in A549 cell proliferation, indicating strong anti-proliferative effects .
Table 1: Anticancer Activity of Quinoline-8-Sulfonamide Derivatives
| Cell Line | IC50 (µg/mL) | Compound Tested |
|---|---|---|
| Amelanotic Melanoma (C32) | 0.1 - 200 | N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide |
| Triple-Negative Breast Cancer (MDA-MB-231) | 0.1 - 200 | Various derivatives |
| Lung Cancer (A549) | Significant reduction observed | Specific derivatives tested |
Antibacterial Properties
In addition to anticancer applications, quinoline sulfonamides have also shown antibacterial activity. For example, certain derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited comparable efficacy to traditional antibiotics such as oxacillin and ciprofloxacin .
Table 2: Antibacterial Activity of Quinoline-8-Sulfonamide Derivatives
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| MRSA | Comparable to oxacillin/ciprofloxacin | Various derivatives tested |
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by Ning et al. synthesized a series of quinoline sulfonamide derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that the introduction of different substituents significantly enhanced the anticancer properties of the compounds . -
Case Study on Antibacterial Efficacy :
Another research focused on the antibacterial properties of quinoline sulfonamides against MRSA strains. The findings revealed that specific modifications in the chemical structure could lead to improved antibacterial activity, making these compounds potential candidates for treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The quinoline-8-sulfonamide scaffold is a versatile pharmacophore. Key analogs and their properties are summarized below, highlighting how substituent modifications affect activity:
Table 1: Structural and Pharmacological Comparisons
Anticancer Activity: Role of Substituents
The trimethoxyphenyl analog () demonstrates potent anticancer activity by inhibiting tubulin polymerization, a mechanism critical for cell division . Furan rings are less electron-rich than methoxy-substituted phenyl groups, which could reduce π-π stacking interactions with tubulin’s hydrophobic pockets.
Neuromodulatory Activity: Halogen and Substituent Positioning
and highlight how halogen type and position on phenyl rings (e.g., 4BP-TQS vs. 2BP-TQS) drastically alter α7 nAChR activity . The dimethylfuran group, with its oxygen heteroatom and methyl substituents, could introduce hydrogen-bonding or steric effects distinct from halogens. For example, the furan’s oxygen might interact with polar residues in the nAChR transmembrane allosteric site, while methyl groups could enhance lipophilicity, affecting membrane permeability.
Physicochemical Properties: Crystalline Forms
The patent in emphasizes the importance of crystalline forms for optimizing drug-like properties (e.g., solubility, stability) . While the dimethylfuran analog’s crystallinity is unstudied here, its planar furan ring may influence packing efficiency compared to bulkier substituents like bromophenyl groups.
Biological Activity
N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : Various methods such as the Paal-Knorr synthesis can be employed.
- Synthesis of the Quinoline Ring : The Skraup synthesis method is commonly used.
- Sulfonamide Formation : This involves reacting the quinoline derivative with sulfonyl chlorides under basic conditions.
- Coupling Reactions : Finally, the furan and quinoline derivatives are coupled to yield the target compound.
The molecular formula for this compound is with a molecular weight of 316.4 g/mol .
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), which are crucial in neurodegenerative diseases .
- Anticancer Activity : It interacts with cellular pathways that regulate apoptosis and cell proliferation, showing significant cytotoxic effects on various cancer cell lines, including melanoma (C32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) .
3.1 Anticancer Properties
Research indicates that this compound has potent anticancer properties. Key findings include:
- Cell Line Testing : The compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) |
|---|---|
| C32 (Melanoma) | 15 |
| MDA-MB-231 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
3.2 Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties:
- Bacterial Strains Tested : It has been effective against Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
4. Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Study : A study demonstrated that treatment with this compound resulted in increased apoptosis in A549 cells as evidenced by DNA fragmentation analysis .
- Neurotherapeutic Potential : Another investigation focused on its ability to inhibit MAOs, which are implicated in cognitive decline, showing promise as a multi-targeting neurotherapeutic agent .
5. Conclusion
This compound represents a promising candidate for further development in cancer therapy and antimicrobial treatments. Its mechanisms of action through enzyme inhibition and cytotoxicity against cancer cells underscore its potential as a versatile therapeutic agent. Ongoing research is essential to fully elucidate its biological activity and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the quinoline core via Skraup synthesis, followed by sulfonamide group introduction using sulfonyl chloride. The dimethylfuran-methyl moiety is typically attached through nucleophilic substitution or alkylation. Optimization strategies include:
- Temperature Control : Maintaining 60–80°C during sulfonamide coupling to prevent side reactions .
- pH Adjustment : Using mild bases (e.g., NaHCO₃) to neutralize HCl byproducts during sulfonation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the final product (>95% purity) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for quinoline protons (δ 8.5–9.0 ppm) and dimethylfuran methyl groups (δ 2.2–2.5 ppm). Discrepancies in integration ratios indicate impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- FT-IR : Validate sulfonamide S=O stretching vibrations at 1150–1350 cm⁻¹ .
Advanced Research Questions
Q. How does the substitution pattern on the quinoline and furan rings affect the compound’s inhibitory activity against tankyrase enzymes?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent Position | Activity (IC₅₀, µM) | Key Interaction |
|---|---|---|
| Quinoline-8-SO₂NH₂ | 0.12 ± 0.03 | H-bond with Arg1180 |
| 2,5-Dimethylfuran | 0.08 ± 0.01 | Hydrophobic packing with Phe1034 |
| Replacement with thiophene | >10 | Loss of π-π stacking |
- Molecular Docking : Use AutoDock Vina to simulate binding poses in tankyrase’s adenosine-binding pocket. The furan’s methyl groups enhance van der Waals interactions .
Q. What experimental approaches can resolve contradictions in reported IC₅₀ values for this compound across different enzymatic assays?
- Methodological Answer :
- Standardized Assay Conditions : Ensure uniform ATP concentrations (1 mM) and pH (7.4) to minimize variability .
- Orthogonal Validation : Compare results from fluorescence polarization (FP) and radiometric assays. For example, FP may overestimate inhibition due to fluorescent compound interference .
- Crystallographic Analysis : Resolve binding mode discrepancies by solving co-crystal structures with tankyrase (PDB deposition recommended) .
Q. How does this compound interact with DNA, and what techniques confirm its binding specificity?
- Methodological Answer :
- Ethidium Displacement Assay : Monitor reduced fluorescence (λₑₓ = 510 nm) to quantify intercalation. A 40% displacement at 10 µM suggests moderate DNA affinity .
- Circular Dichroism (CD) : Detect structural changes in DNA (e.g., B-to-Z transitions) upon compound binding .
- HPLC-MS Adduct Analysis : Identify covalent adducts (e.g., N-(deoxyguanosin-8-yl)-derivative) after enzymatic hydrolysis of treated DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
